REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[N:5]=[CH:6][S:7][C:8]=1[CH2:9][OH:10])[CH3:3]>C(#N)C.[O-2].[O-2].[Mn+4]>[CH3:1][CH:2]([C:4]1[N:5]=[CH:6][S:7][C:8]=1[CH:9]=[O:10])[CH3:3] |f:2.3.4|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
CC(C)C=1N=CSC1CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
330 mg
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
One h after the last addition
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C=1N=CSC1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |